(4R,4'R)-2,2'-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
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Overview
Description
(4R,4’R)-2,2’-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral compound characterized by its unique structure, which includes a cyclopentane ring and two oxazole rings each substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative under dehydrating conditions.
Coupling with Cyclopentane: The cyclopentane moiety is introduced through a coupling reaction, often using a cyclopentane derivative that can form a stable bond with the oxazole rings.
Common reagents used in these reactions include dehydrating agents like phosphorus oxychloride (POCl3) and coupling agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be performed using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens or nitro groups into the phenyl rings.
Scientific Research Applications
Chemistry
In organic synthesis, (4R,4’R)-2,2’-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand or catalyst. Its unique structure allows it to induce chirality in various reactions, making it valuable for the synthesis of enantiomerically pure compounds.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, where its structural properties contribute to the desired characteristics of the final product.
Mechanism of Action
The mechanism by which (4R,4’R)-2,2’-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects depends on its application. In catalysis, it functions by coordinating to metal centers, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- (4S,4’S)-2,2’-(Cyclopentane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Cyclopentane-1,1-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Cyclohexane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Uniqueness
What sets (4R,4’R)-2,2’-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) apart is its specific chiral configuration and the presence of phenyl groups, which can significantly influence its reactivity and interaction with other molecules. This makes it particularly useful in applications requiring high stereoselectivity and specific molecular interactions.
By understanding the detailed properties and applications of (4R,4’R)-2,2’-(cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole), researchers and industry professionals can better leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2/t19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPYVXKTMXQMID-PMACEKPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=N[C@@H](CO2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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